Comprehensive Safety Data Sheet (SDS) and Mechanistic Toxicity Profile of 4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline
Comprehensive Safety Data Sheet (SDS) and Mechanistic Toxicity Profile of 4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline
Executive Summary
As drug development pushes toward more complex chemical spaces, the integration of distinct pharmacophores—such as anilines, thioethers, and trifluoromethylated arenes—requires rigorous toxicological profiling. 4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline (Molecular Formula: C₁₄H₁₂F₃NS) is a highly lipophilic, multi-functional molecule. While its structural motifs are valuable for target affinity, they present specific toxicological liabilities.
This technical guide synthesizes the physicochemical properties, metabolic pathways, and safety protocols for this compound. As a Senior Application Scientist, I have structured this document to not only outline what the hazards are but to explain the causality behind its toxicity and the self-validating experimental systems required to assess it.
Physicochemical Profiling & Structural Rationale
The molecule consists of three distinct functional zones, each contributing to its overall Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. The incorporation of a trifluoromethyl (-CF₃) group serves as a powerful bioisostere, significantly increasing the molecule's lipophilicity and metabolic stability, which enhances membrane permeability but also increases the potential for bioaccumulation ([1]).
Table 1: Physicochemical & Toxicological Implications
| Property | Value (Predicted) | Toxicological Implication |
| Molecular Weight | 283.31 g/mol | Favorable for oral bioavailability; easily crosses the blood-brain barrier (BBB). |
| LogP | 3.5 – 4.5 | High lipophilicity driven by the -CF₃ group; extensive tissue distribution and prolonged half-life. |
| Hydrogen Bond Donors | 1 (-NH₂) | The primary amine is the critical site for CYP450-mediated N-hydroxylation (bioactivation). |
| Hydrogen Bond Acceptors | 4 (N, S, F) | Influences solubility and dictates orientation within the active sites of metabolizing enzymes. |
Toxicokinetic (TK) & Metabolic Pathway Analysis
The toxicity of this compound is not inherent to the parent molecule but is driven by hepatic bioactivation. The structural divergence of the molecule leads to two competing metabolic pathways:
-
N-Hydroxylation (The Hematotoxic Pathway): The aniline moiety is a known pro-toxicant. Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1) oxidize the primary amine to an N-hydroxyarylamine. This reactive intermediate enters erythrocytes and undergoes a co-oxidation reaction with oxyhemoglobin (HbO₂), leading to the formation of methemoglobin and hemoglobin adducts ([2]).
-
S-Oxidation (The Hepatotoxic Pathway): The thioether linkage is highly susceptible to oxidation by both Flavin-containing monooxygenases (FMOs) and CYP450s, yielding sulfoxides and subsequently sulfones ([3]). While often a clearance mechanism, excessive S-oxidation can deplete cellular glutathione (GSH).
Diagram 1: Divergent hepatic metabolic activation pathways of the parent compound.
Safety Data Sheet (SDS) Core Components
Based on the structural alerts of the aniline and thioether moieties, the following safety parameters must be strictly adhered to during laboratory handling.
Table 2: GHS Classification & Hazard Identification
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | 4 | Warning | H302: Harmful if swallowed. |
| Skin Irritation | 2 | Warning | H315: Causes skin irritation. |
| Eye Irritation | 2 | Warning | H319: Causes serious eye irritation. |
| STOT-RE | 2 | Warning | H373: May cause damage to the blood system (Methemoglobinemia) through prolonged exposure. |
First Aid & Antidote Mechanisms
-
Inhalation/Ingestion: Move to fresh air. Administer supplemental oxygen immediately.
-
Antidote Protocol: If clinical cyanosis is present and MetHb levels exceed 20%, administer intravenous Methylene Blue (1-2 mg/kg). Causality: Methylene blue acts as an exogenous electron carrier. It utilizes NADPH to reduce ferric iron (Fe³⁺) back to ferrous iron (Fe²⁺) via the enzyme cytochrome b5 reductase, effectively reversing the aniline-induced methemoglobinemia ([4]).
Handling & PPE
-
Gloves: Double-gloving with Nitrile (minimum 0.11 mm thickness) is required due to the high lipophilicity (-CF₃ group) which enhances dermal penetration.
-
Respirator: N95 or P100 particulate respirator when handling the dry powder to prevent inhalation of pro-toxicant dust.
In Vitro Toxicity Profiling Protocols
To accurately assess the safety profile of this compound, experimental designs must account for its requirement for metabolic activation. The following protocols are designed as self-validating systems.
Protocol A: High-Throughput OECD 471 Ames Test (Genotoxicity)
Because the parent compound is an unreactive pro-toxicant, it will not induce DNA mutations in isolation. It requires exogenous metabolic activation.
-
Preparation: Prepare minimal glucose agar plates and top agar containing trace histidine/biotin.
-
Metabolic Activation (The Causality Step): Mix 100 µL of the test compound with 500 µL of 10% rat liver S9 fraction. Self-Validation: You must run a positive control (e.g., 2-aminoanthracene) that strictly requires S9 activation. If the positive control fails, the S9 batch lacks metabolic competency, and the entire assay is invalidated ([5]).
-
Inoculation: Add 100 µL of Salmonella typhimurium (TA98/TA100) overnight culture.
-
Incubation & Readout: Plate the mixture and incubate at 37°C for 48-72 hours. A dose-dependent increase in revertant colonies (≥2-fold over vehicle) indicates the formation of a genotoxic arylnitrenium ion.
Protocol B: In Vitro Erythrocyte Co-Incubation Assay (Hematotoxicity)
Erythrocytes lack CYP450 enzymes. Exposing RBCs directly to the parent compound will yield a false negative for methemoglobinemia.
-
Phase I Metabolism: Incubate the compound (10-100 µM) with Human Liver Microsomes (HLMs, 1 mg/mL) and an NADPH regenerating system at 37°C for 30 minutes to generate the N-hydroxyarylamine.
-
Erythrocyte Isolation: Wash human whole blood with PBS to isolate packed RBCs. Resuspend to a 5% hematocrit.
-
Co-Incubation: Transfer the HLM reaction mixture to the RBC suspension. Self-Validation: Include a negative control lacking NADPH to prove that toxicity is strictly dependent on CYP450 metabolism.
-
Quantification: Lyse the RBCs and measure absorbance at 630 nm (MetHb) and 540 nm (Total Hb).
Diagram 2: Self-validating high-throughput toxicity screening workflow requiring metabolic activation.
Mechanistic Toxicology: The Futile Redox Cycle
Understanding the exact mechanism of aniline-induced toxicity is paramount for drug development professionals. When the N-hydroxyarylamine metabolite enters the erythrocyte, it does not simply oxidize a single hemoglobin molecule and degrade. Instead, it initiates a futile redox cycle .
The N-hydroxyarylamine donates an electron to molecular oxygen, forming a highly reactive superoxide anion (ROS) and an arylnitroso intermediate. The cellular machinery (NADPH-dependent reductases) mistakenly attempts to "detoxify" the arylnitroso compound by reducing it back to the N-hydroxyarylamine. This continuous cycling rapidly depletes cellular NADPH, generates massive amounts of oxidative stress, and continuously oxidizes ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), culminating in severe methemoglobinemia and eventual erythrocyte hemolysis ([4]).
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI (Molecules) URL:[Link]
-
OECD 471 Bacterial Reverse Mutation Test (Ames Test) Source: EUROLAB URL:[Link]
-
Involvement of cytochrome P450 and the flavin-containing monooxygenase(s) in the sulphoxidation of simple sulphides in human liver microsomes Source: Ovid (Pharmacogenetics) URL:[Link]
-
Tox and Hound - Fellow Friday - Methylene Blue Infusions Source: Tox and Hound URL:[Link]
-
Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines Source: ACS Publications (Chemical Research in Toxicology) URL:[Link]
